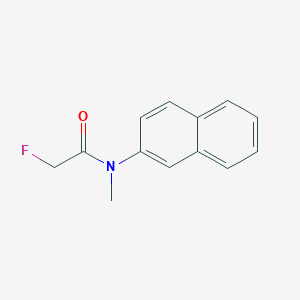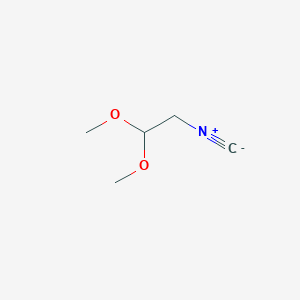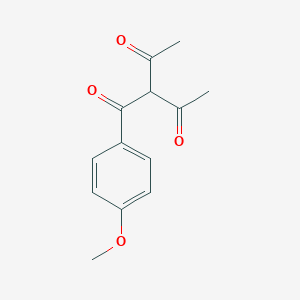
Pentane-2,4-dione, 3-(4-methoxybenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane-2,4-dione, 3-(4-methoxybenzoyl)-, also known as dibenzoylmethane (DBM), is a natural compound found in various plants. DBM has been extensively studied for its potential applications in the field of medicine and science due to its unique chemical properties.
Mecanismo De Acción
DBM has been shown to exhibit its biological effects through various mechanisms of action. DBM has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the development of various inflammatory diseases. DBM has also been shown to exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. Additionally, DBM has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
DBM has been shown to exhibit various biochemical and physiological effects. DBM has been shown to reduce inflammation and oxidative stress in various animal models, including rats and mice. DBM has also been shown to exhibit anticancer properties in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, DBM has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBM has several advantages for use in lab experiments. DBM is readily available and easy to synthesize, making it an attractive candidate for research. DBM is also relatively stable and can be stored for extended periods without significant degradation. However, DBM has some limitations for use in lab experiments. DBM has low solubility in water, which can limit its use in aqueous environments. Additionally, DBM can exhibit low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on DBM. One potential direction is the development of new drugs and therapies based on DBM's anti-inflammatory, antioxidant, and anticancer properties. Another potential direction is the development of new organic electronic devices based on DBM's unique electronic and optical properties. Additionally, further research is needed to better understand the mechanisms of action of DBM and its potential applications in various scientific fields.
Métodos De Síntesis
DBM can be synthesized through the condensation reaction of benzil and anisole in the presence of a base catalyst. The reaction results in the formation of DBM, which can be purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
DBM has been extensively studied for its potential applications in various scientific fields, including medicine, biology, and chemistry. DBM has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs and therapies. DBM has also been studied for its potential applications in the field of organic electronics, due to its unique electronic and optical properties.
Propiedades
Número CAS |
137833-36-4 |
|---|---|
Nombre del producto |
Pentane-2,4-dione, 3-(4-methoxybenzoyl)- |
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3-(4-methoxybenzoyl)pentane-2,4-dione |
InChI |
InChI=1S/C13H14O4/c1-8(14)12(9(2)15)13(16)10-4-6-11(17-3)7-5-10/h4-7,12H,1-3H3 |
Clave InChI |
CRQNKYNTSKUTDE-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)OC |
SMILES canónico |
CC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)OC |
Otros números CAS |
137833-36-4 |
Sinónimos |
Pentane-2,4-dione, 3-(4-methoxybenzoyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



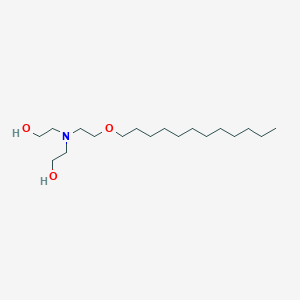
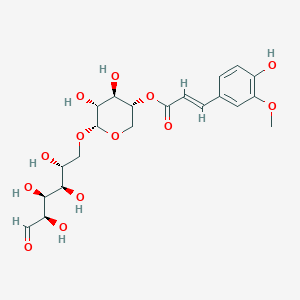
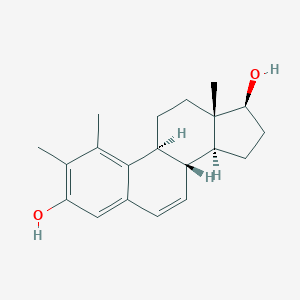
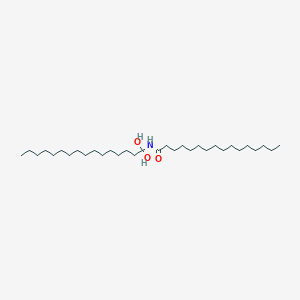
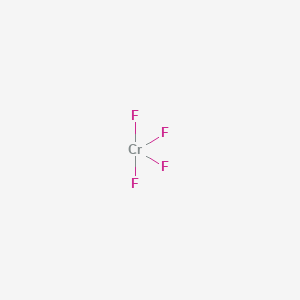
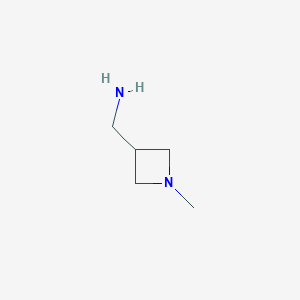
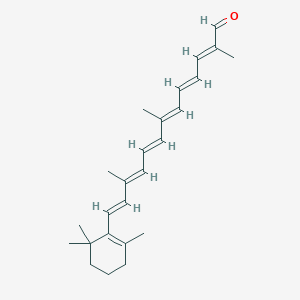
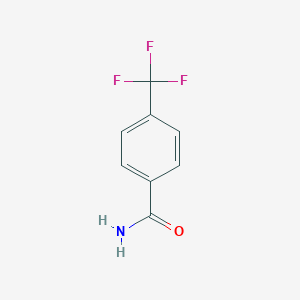
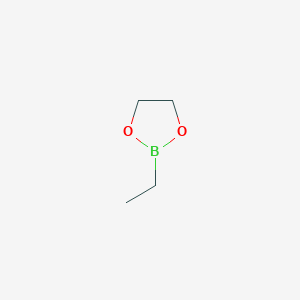

![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)
